1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Molecular Structure and Properties 1-(4-Methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS: 901045-34-9) is a fused heterocyclic compound with a molecular formula of C23H17N3 and a molecular weight of 335.41 g/mol . Its structure comprises a pyrazole ring fused to a quinoline system, with substituents at the 1- and 3-positions: a 4-methylphenyl group and a phenyl group, respectively.
Synthetic Routes The synthesis of pyrazolo[4,3-c]quinolines typically involves cyclization reactions starting from chlorinated quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile has been used as a starting material to introduce amino groups at specific positions via nucleophilic substitution . Alternative methods include reductive cyclization of nitroaryl precursors or multicomponent reactions, though the latter may yield unintended products like bis-pyrazoles under certain conditions .
Properties
IUPAC Name |
1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3/c1-16-11-13-18(14-12-16)26-23-19-9-5-6-10-21(19)24-15-20(23)22(25-26)17-7-3-2-4-8-17/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVQBCUZMKGOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine. The reaction is carried out in the presence of a solvent such as 1-pentanol and a base like sodium carbonate. The reaction mixture is heated to facilitate the formation of the pyrazole ring, followed by N-alkylation to introduce the methylphenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophilic reagents such as halogens, nitro groups.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Anticancer Properties : Several studies have indicated that pyrazoloquinolines can inhibit the growth of cancer cells. Compounds similar to 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline have shown promising results against various cancer types, including breast and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation .
- Anti-inflammatory Effects : Research has demonstrated that pyrazoloquinolines possess anti-inflammatory properties, potentially useful for treating conditions like arthritis. These compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects .
- Antimicrobial Activity : There is evidence suggesting that derivatives of this compound exhibit antimicrobial properties against a variety of pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents .
Applications in Drug Development
The unique structure and biological activity of this compound position it as a promising lead compound in drug discovery:
- Fluorescent Probes : The compound has been studied for its potential use as a fluorescent probe due to its photophysical properties. Its ability to emit fluorescence under specific conditions makes it suitable for applications in bioimaging and diagnostics .
- Targeted Drug Delivery : Research is ongoing into modifying the compound to enhance its solubility and bioavailability for targeted drug delivery systems. By attaching various functional groups, researchers aim to improve its pharmacokinetic profiles while maintaining efficacy against target diseases .
Case Studies and Research Findings
A selection of notable studies highlights the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[4,3-c]quinoline Derivatives with Amino Substituents
Compounds such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) exhibit significant anti-inflammatory activity, inhibiting LPS-induced NO production with IC50 values in the submicromolar range (comparable to the control drug 1400W) . In contrast, the target compound lacks amino substituents, which may reduce its polarity and bioavailability.
Key Differences
Positional Isomers: Pyrazolo[3,4-b]quinolines
Pyrazolo[3,4-b]quinolines differ in the fusion position of the pyrazole ring (N1-C9 vs. N1-C10 for [4,3-c]), altering electronic properties. For example, 4-(4-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (7a) was synthesized via cyclization of 3-methyl-N,1-diphenylpyrazol-5-amine with aldehydes . These isomers often exhibit reduced aromatic stabilization compared to [4,3-c] analogs, impacting their fluorescence and binding affinities.
Substituted Pyrazolo[4,3-c]quinolines
Derivatives with halogen or nitro groups demonstrate enhanced bioactivity and solubility:
- 8-Fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (Mol. Wt.: 403.84) incorporates electron-withdrawing fluorine and methoxy groups, improving membrane permeability .
- 1-(3-Chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (Mol.
Structural Impact on Properties
| Compound | Substituents | Molecular Weight | Key Feature |
|---|---|---|---|
| 8-Fluoro Derivative | 8-F, 3-(3-MeOPh) | 403.84 | Enhanced lipophilicity |
| Nitro Derivative | 6-MeO, 3-(4-NO2Ph) | 430.85 | Photoreactive potential |
Pyrazolo[4,3-c]pyridines
Compounds like 3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]pyridine replace the quinoline system with a smaller pyridine ring, reducing molecular weight (~265 g/mol) and π-conjugation. This truncation diminishes intercalation capacity but may improve metabolic stability .
Biological Activity
1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 337.42 g/mol. The compound features a pyrazoloquinoline core, which is responsible for its biological activity.
Anticancer Activity
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can act as photosensitizing agents in photodynamic therapy (PDT) for cancer treatment. They induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) when activated by light .
Case Study:
A specific study highlighted the efficacy of a related pyrazoloquinoline derivative in inhibiting tumor growth in xenograft models. The compound demonstrated an IC50 value in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Research shows that it inhibits the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) expression in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This suggests a mechanism involving the modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .
Table 1: Summary of Anti-inflammatory Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 2.5 | Inhibition of NO and COX-2 production |
| Control (1400 W) | 2.5 | iNOS inhibitor |
Antimicrobial Activity
The compound has also shown promising results against various bacterial strains. In vitro studies revealed that it possesses significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ciprofloxacin. Notably, it was effective against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.50 | Bactericidal |
| Pseudomonas aeruginosa | 0.75 | Bactericidal |
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells via ROS generation.
- Inhibition of Inflammatory Mediators: It reduces the levels of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
- Disruption of Bacterial Cell Wall Synthesis: The antimicrobial action likely involves interference with bacterial cell wall integrity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline?
- Methodological Answer : The compound is synthesized via cyclization of intermediates such as 2,4-dichloroquinoline-3-carbonitrile (1), followed by substitution reactions. For example, condensation with 4-methylphenyl and phenyl groups is achieved using aldehydes or ketones under reflux conditions. Purification typically involves recrystallization from methanol or xylene .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.24–8.59 ppm) and methyl groups (δ 2.16–2.52 ppm) to confirm substituent positions .
- IR Spectroscopy : Identify NH stretches (~3195 cm⁻¹) and aromatic C=C vibrations (~1588 cm⁻¹) .
- HRMS : Validate molecular formulas (e.g., C₂₄H₁₈FN₃) with <1 ppm error .
Q. What preliminary bioactivity screenings are recommended for this compound?
- Methodological Answer : Initial screens include:
- Antimicrobial assays (e.g., bacterial/fungal MIC tests) using agar diffusion .
- Antiviral activity against Herpes simplex virus via plaque reduction assays .
- Apoptosis induction via caspase activation in cancer cell lines .
Advanced Research Questions
Q. How can substituent modifications enhance therapeutic activity?
- Methodological Answer : Introduce primary amino (-NH₂) or fluorine groups to improve bioavailability and target affinity. For example:
- Amino groups at position 3 increase water solubility and binding to DNA topoisomerases .
- Fluorination at position 6 enhances metabolic stability (e.g., via trifluoroacetyl intermediates) .
- Optimize using QSAR models to predict logP and polar surface area .
Q. What strategies resolve contradictions in spectroscopic data?
- Methodological Answer :
- X-ray crystallography : Resolve ambiguous NMR signals (e.g., overlapping aromatic protons) by determining the crystal structure (space group P1̄, R factor <0.052) .
- 2D NMR (COSY, HSQC): Assign coupled protons and quaternary carbons in complex regions .
Q. How are fluorinated derivatives synthesized, and what are their advantages?
- Methodological Answer : Fluorine is introduced via:
- Electrophilic substitution : Use trifluoroacetic anhydride (TFAA) with quinoline precursors .
- Nucleophilic displacement : Replace chloro groups with KF in DMF at 120°C .
- Fluorinated analogs show improved pharmacokinetics (e.g., t₁/₂ >6 hrs in mice) .
Q. What experimental designs validate structure-activity relationships (SAR)?
- Methodological Answer :
- Stepwise substitution : Synthesize analogs with varying aryl groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) .
- Biological testing : Compare IC₅₀ values against control compounds in dose-response assays .
- Molecular docking : Map substituent interactions with target proteins (e.g., PDE10A or HIV protease) .
Q. How is single-crystal X-ray diffraction utilized for structural validation?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation of DMSO/ethanol mixtures .
- Data collection : Use Mo-Kα radiation (λ=0.71073 Å) at 100 K.
- Analysis : Refine structures with SHELXL-97; validate bond lengths (mean σ=0.002 Å) and angles .
Data Contradiction Analysis
Q. How to address discrepancies in melting points or yields across studies?
- Methodological Answer :
- Purification : Reproduce recrystallization using solvents like cyclohexane or methanol .
- Reaction monitoring : Use TLC/HPLC to confirm intermediate formation and optimize reaction time (e.g., 25–30 hrs for cyclization) .
Methodological Tables
| Parameter | Example Data | Reference |
|---|---|---|
| Melting Point | 185–187°C (for 6-fluoro analog) | |
| NMR Shift (CH₃) | δ 2.16–2.52 ppm | |
| Antiviral IC₅₀ | 0.8 µM (Herpes simplex virus) | |
| Crystallographic R | 0.052 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
